molecular formula C18H42OSi2 B104136 Hexapropyldisiloxane CAS No. 17841-51-9

Hexapropyldisiloxane

Cat. No.: B104136
CAS No.: 17841-51-9
M. Wt: 330.7 g/mol
InChI Key: KHQZLUVCZCAMFU-UHFFFAOYSA-N
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Description

It is described as a colorless, flammable liquid with a molecular formula of [(C₃H₇)₃Si]₂O . Key chemical properties include:

  • Reactivity: The Si–O–Si bond is susceptible to cleavage under acidic or alkaline conditions. For instance, concentrated sulfuric acid breaks the bond, yielding (C₃H₇)₃SiH and other derivatives, while reactions with anhydrous HCl produce propylchlorosilanes. Alkali metal hydroxides, alkoxides, or silanolates also cleave the Si–O bond .
  • Synthesis: Typically prepared via hydrolysis and condensation of propylchlorosilanes .

Properties

CAS No.

17841-51-9

Molecular Formula

C18H42OSi2

Molecular Weight

330.7 g/mol

IUPAC Name

tripropyl(tripropylsilyloxy)silane

InChI

InChI=1S/C18H42OSi2/c1-7-13-20(14-8-2,15-9-3)19-21(16-10-4,17-11-5)18-12-6/h7-18H2,1-6H3

InChI Key

KHQZLUVCZCAMFU-UHFFFAOYSA-N

SMILES

CCC[Si](CCC)(CCC)O[Si](CCC)(CCC)CCC

Canonical SMILES

CCC[Si](CCC)(CCC)O[Si](CCC)(CCC)CCC

Other CAS No.

17841-51-9

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Compound CAS Number Molecular Formula Physical State Key Reactivity Applications
This compound Not provided [(C₃H₇)₃Si]₂O Colorless liquid Si–O cleavage (acid/alkali); forms propylchlorosilanes with HCl Limited explicit data; inferred use in silicone intermediates
Hexamethyldisiloxane 107-46-0 [(CH₃)₃Si]₂O Liquid Flammable; reacts with water/alkalis to form silanols Lubricants, silicone fluids, dielectric materials
Hexamethylcyclotrisiloxane 541-05-9 [(CH₃)₂SiO]₃ Cyclic solid/liquid Ring-opening polymerization; reacts with bases Silicone rubber, surface treatments, crosslinking agents
Hexamethyldisilazane 999-97-3 [(CH₃)₃Si]₂NH Liquid Alkaline reactivity; forms ammonia and silanols with water Coupling agent, silylation reagent in organic synthesis

Reactivity and Stability

  • Acid/Base Sensitivity :
    • This compound and hexamethyldisiloxane both undergo Si–O bond cleavage under acidic or alkaline conditions, but the former generates propylchlorosilanes with HCl, whereas the latter produces methyl derivatives .
    • Hexamethylcyclotrisiloxane exhibits ring-opening reactivity, enabling polymerization into polysiloxanes, a property absent in linear disiloxanes .
    • Hexamethyldisilazane, containing an Si–N–Si bond, reacts with water to release ammonia, distinguishing it from oxygen-based analogs .

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